![molecular formula C8H9BF3K B1358486 Potassium phenethyltrifluoroborate CAS No. 329976-74-1](/img/structure/B1358486.png)
Potassium phenethyltrifluoroborate
Overview
Description
Potassium phenethyltrifluoroborate is a chemical compound with the molecular formula C8H9BF3K . It has a molecular weight of 212.06 .
Molecular Structure Analysis
The molecular structure of Potassium phenethyltrifluoroborate consists of a phenethyl group (C6H5CH2CH2) attached to a boron atom, which is further connected to three fluorine atoms and one potassium atom .Chemical Reactions Analysis
While specific chemical reactions involving Potassium phenethyltrifluoroborate are not available, trifluoroborate salts are known to be more nucleophilic than the corresponding boronic acids. They undergo ligand-free Pd-catalyzed cross-coupling reactions with arenediazonium tetrafluoroborates to yield biaryls .Physical And Chemical Properties Analysis
Potassium phenethyltrifluoroborate is a solid at room temperature . It has a molecular weight of 212.06 . More specific physical and chemical properties such as density, boiling point, and molar volume are not available in the current resources.Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
Potassium phenethyltrifluoroborate is widely used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic chemistry. This reagent offers advantages over traditional boronic acids due to its stability and reactivity under various conditions .
Synthesis of Biaryls
It serves as a nucleophilic partner in ligand-free Pd-catalyzed cross-coupling reactions with arenediazonium tetrafluoroborates, facilitating the synthesis of biaryls, compounds essential in pharmaceuticals and materials science .
Organic Synthesis
This compound is utilized in organic synthesis procedures, particularly in the preparation of more complex organic molecules due to its stability and reactivity patterns that complement other organoboron reagents .
Safety and Hazards
Future Directions
Trifluoroborate salts, including Potassium phenethyltrifluoroborate, are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them versatile coupling partners in a vast array of C–C bond-forming reactions . Their future use in the field of organic synthesis looks promising, especially in the development of new cross-coupling reactions .
Mechanism of Action
Target of Action
Potassium phenethyltrifluoroborate is a special class of organoboron reagents . It is primarily used in Suzuki–Miyaura-type reactions . The primary targets of Potassium phenethyltrifluoroborate are the C=C bonds in unsaturated alkyl- or aryltrifluoroborates .
Mode of Action
Potassium phenethyltrifluoroborate interacts with its targets by undergoing a process called epoxidation . This process involves the addition of an oxygen atom to the C=C bonds in unsaturated alkyl- or aryltrifluoroborates . The epoxidation of these bonds proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
Biochemical Pathways
The action of Potassium phenethyltrifluoroborate affects the biochemical pathways involved in the formation of C–C bonds . It serves as a reagent in a vast array of C–C bond-forming reactions . The compound’s action on these pathways leads to the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions .
Pharmacokinetics
It is known that the compound is moisture- and air-stable , which suggests that it may have good stability and bioavailability under various conditions.
Result of Action
The result of Potassium phenethyltrifluoroborate’s action is the formation of new C–C bonds . This is a crucial step in many organic synthesis reactions and is particularly important in Suzuki–Miyaura-type reactions . The compound’s ability to undergo epoxidation with full conversion and selectivity allows for the efficient formation of these bonds without degradation of the boron functionality .
Action Environment
The action of Potassium phenethyltrifluoroborate is influenced by environmental factors such as moisture and air. The compound is moisture- and air-stable , which means it can maintain its efficacy and stability under various environmental conditions. This makes Potassium phenethyltrifluoroborate a versatile reagent in organic synthesis reactions .
properties
IUPAC Name |
potassium;trifluoro(2-phenylethyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZVPVAYKGJPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC1=CC=CC=C1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635695 | |
Record name | Potassium trifluoro(2-phenylethyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium phenethyltrifluoroborate | |
CAS RN |
329976-74-1 | |
Record name | Borate(1-), trifluoro(2-phenylethyl)-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329976-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium trifluoro(2-phenylethyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 329976-74-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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